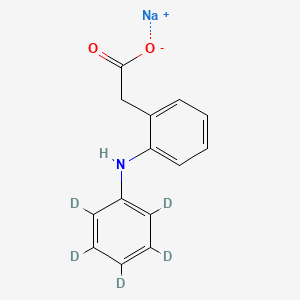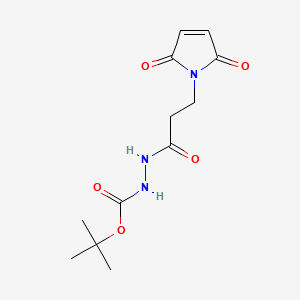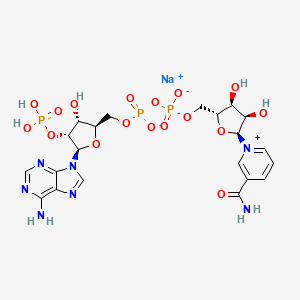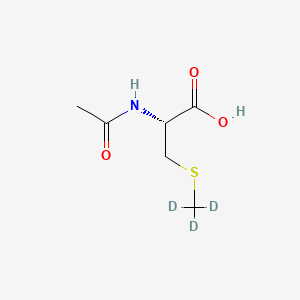
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to non-deuterated analogs. The presence of deuterium can significantly affect the compound’s behavior in chemical reactions and biological systems, making it a valuable tool in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt typically involves the introduction of deuterium into the phenylacetic acid structure. One common method is the catalytic exchange of hydrogen with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process can be carried out under mild conditions, such as room temperature and atmospheric pressure, to achieve high deuterium incorporation.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as the use of deuterated reagents in the synthesis process. For example, deuterated benzene (C6D6) can be used as a starting material to introduce deuterium into the phenyl ring. The resulting deuterated intermediate can then be further reacted with other reagents to form the final product, this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction can produce primary amines.
Scientific Research Applications
2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction kinetics and pathways.
Biology: Employed in metabolic studies to investigate the role of deuterium in biological systems and its impact on metabolic processes.
Medicine: Utilized in drug development to enhance the stability and efficacy of pharmaceutical compounds by incorporating deuterium.
Industry: Applied in the production of deuterated materials for use in various industrial processes, including the manufacture of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt involves its interaction with molecular targets and pathways in biological systems. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics, leading to changes in its biological activity. For example, deuterium substitution can slow down the rate of enzymatic reactions, providing insights into enzyme mechanisms and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: The non-deuterated analog of 2-(Aminophenyl-d5)-phenylacetic Acid Sodium Salt.
2-(Aminophenyl)-phenylacetic Acid: Similar structure but without deuterium substitution.
Deuterated Benzene (C6D6): Used as a starting material in the synthesis of deuterated compounds.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which imparts distinct properties such as increased stability and altered reaction kinetics. These characteristics make it a valuable tool in scientific research, particularly in studies involving reaction mechanisms, metabolic pathways, and drug development.
Properties
IUPAC Name |
sodium;2-[2-(2,3,4,5,6-pentadeuterioanilino)phenyl]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2.Na/c16-14(17)10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12;/h1-9,15H,10H2,(H,16,17);/q;+1/p-1/i1D,2D,3D,7D,8D; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUYUTHJCBYZJK-ZAXNCOASSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2CC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC2=CC=CC=C2CC(=O)[O-])[2H])[2H].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)
![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)





![N,N-DIMETHYL-N-(1-HEXYL)-N-(2-[METHACRYLOYL]ETHYL)AMMONIUM BROMIDE](/img/new.no-structure.jpg)





